Lower Computed LogP vs. N-Acetyl Analog: Implications for CNS Permeability
The target compound (CAS 1018255-88-3) exhibits a computed logP (XLogP3) of -0.9, compared to -0.1 for its closest N-acetyl analog, 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone (CAS 148716-35-2). This 0.8-unit reduction indicates superior hydrophilicity, which, when coupled with its maintained low molecular weight, positions the compound more favorably within established CNS drug-like property space [1][2].
| Evidence Dimension | Computed lipophilicity (LogP) and associated CNS drug-likeness |
|---|---|
| Target Compound Data | XLogP3 = -0.9 (Computed by PubChem 2.2, release 2025.09.15) |
| Comparator Or Baseline | 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone (CAS 148716-35-2): XLogP3 = -0.1 (Computed by PubChem 2.2, release 2025.09.15) |
| Quantified Difference | Δ LogP = -0.8 (lower, more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025 release. |
Why This Matters
A lower logP is a critical parameter for reducing high tissue distribution and improving aqueous solubility, which directly influences oral bioavailability and CNS-targeting design strategies.
- [1] PubChem. (2026). Compound Summary for CID 28705728, (2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine. Accessed May 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 7010531, 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone (CAS 148716-35-2). Accessed May 2026. View Source
